MAGE-6 (168-176)
CAS No.:
Cat. No.: VC3658972
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Molecular Characteristics and Structure
MAGE-6 (168-176) is a nine-amino acid peptide fragment derived from the MAGEA6 protein (also known as melanoma antigen family A6, MAGE-6, CT1.6, MAGE-3b, or MAGE3B), which is encoded by a protein-coding gene in humans . The MAGEA6 gene is identified by the Entrez Gene ID 4105 and is classified as a cancer/testis antigen .
The peptide sequence for MAGE-6 (168-176) appears to be closely related to the MAGE-3 (168-176) peptide, which has the amino acid sequence EVDPIGHLY . This sequence consists of the following amino acids: Glutamic acid (E), Valine (V), Aspartic acid (D), Proline (P), Isoleucine (I), Glycine (G), Histidine (H), Leucine (L), and Tyrosine (Y) . The molecular weight of this peptide is approximately 1042.1 g/mol .
Gene and Protein Information
The following table presents key information about the MAGEA6 gene and protein:
Parameter | Information |
---|---|
Gene Symbol | MAGEA6 |
Entrez Gene | 4105 |
Alternative Symbols | CT1.6, MAGE-3b, MAGE3B, MAGE6 |
Species | Human |
Gene Type | Protein-coding |
Description | Melanoma antigen family A6 |
Other Descriptions | MAGE-6 antigen, cancer/testis antigen 1.6 |
SwissProt IDs | P43360, A8IF93, Q6NW44 |
Biological Function and Expression
Normal Function
MAGEA6 is proposed to enhance ubiquitin ligase activity of RING-type zinc finger-containing E3 ubiquitin-protein ligases . It may enhance the ubiquitin ligase activity of TRIM28 and stimulate p53/TP53 ubiquitination by TRIM28 . The protein is thought to act through recruitment and/or stabilization of the Ubl-conjugating enzyme (E2) at the E3:substrate complex .
MAGE-6 (168-176) in Cancer Research
Expression in Upper Aerodigestive Tract Cancer
Quantitative analysis of MAGE expression in upper aerodigestive tract (UADT) tumor cells has provided valuable insights into the potential of MAGE-6 (168-176) as an immunotherapy target. Using quantitative RT-PCR (QRT-PCR), researchers evaluated the expression of MAGE-3/6 in 65 UADT cancers, 48 normal samples from tumor-matched sites, and 7 HLA-A*0201+ squamous cell carcinoma of the head and neck (SCCHN) cell lines .
The study found that 31 (47%) of the 65 UADT tumors expressed MAGE-3/6 at levels that correlated with efficient cytotoxic T lymphocyte (CTL) recognition . This finding suggests that a significant proportion of UADT cancer patients might benefit from MAGE-targeted immunotherapy.
Relationship Between Expression and T Cell Recognition
Research has demonstrated a strong correlation between MAGE-3/6 expression levels and CTL recognition in vitro . When SCCHN cell lines expressing high levels of MAGE-3/6 mRNA (PCI-13 and PCI-30) underwent MAGE-3/6 specific knockdown through RNA interference, both MAGE expression and MAGE-CTL recognition were significantly reduced . This confirms that the level of MAGE expression directly influences the effectiveness of T cell-mediated immune responses.
Conversely, when cells expressing low MAGE-3/6 mRNA were treated with the demethylating agent 5-aza-2'-deoxycytidine (DAC), MAGE-3/6 expression increased, leading to enhanced CTL recognition . This finding suggests that epigenetic modulation could potentially increase the number of patients suitable for MAGE-targeted immunotherapy.
Immunogenic Properties
HLA Restriction and Presentation
MAGE-6 (168-176) is presented by the human leukocyte antigen (HLA) complex on the surface of cancer cells, making it recognizable by T cells. Like other MAGE peptides, MAGE-6 (168-176) appears to be HLA-A restricted, with evidence suggesting it may be presented by HLA-A2 . This HLA restriction is an important consideration for patient selection in immunotherapy approaches targeting this peptide.
T Cell Responses to MAGE Peptides
Clinical studies have investigated T cell responses to various MAGE peptides, including those derived from MAGE-A3, which shares significant homology with MAGE-6. In one randomized phase II trial, T cell responses were evaluated in melanoma patients vaccinated with multiple peptides . The study found that most patients with positive responses had responses that were at least 10 times the background level, indicating robust immunogenicity .
Therapeutic Applications
Cancer Vaccines
MAGE-6 (168-176) and related MAGE peptides have been incorporated into cancer vaccines, particularly for melanoma. These peptides can induce specific cytotoxic T lymphocyte responses against tumor cells expressing the corresponding antigens .
In clinical trials, peptide vaccines containing MAGE antigens have shown promising results. For example, a randomized phase II trial using melanoma peptides (including MAGE-A3 168-176, which is highly similar to MAGE-6 168-176) demonstrated immunogenicity and potential clinical benefit .
Selection of Candidates for Immunotherapy
Research indicates that quantitative RT-PCR-based assays can be used to select candidates likely to respond to MAGE-3/6 immunotherapy . By measuring MAGE-3/6 expression levels in tumor samples, clinicians could potentially identify patients with sufficient antigen expression for effective immune targeting.
Combination with Epigenetic Modifiers
Studies have shown that demethylating agents like 5-aza-2'-deoxycytidine can increase MAGE-3/6 expression in cancer cells . This suggests that combining epigenetic modifiers with MAGE-targeted immunotherapies might enhance treatment efficacy by increasing target antigen expression.
Clinical Studies and Outcomes
Survival Outcomes
These preliminary data suggest that median survival for patients receiving peptide vaccines containing MAGE antigens approaches 3 years, which compares favorably with historical data for similar patient populations .
Future Directions and Challenges
Enhancing Immunogenicity
While MAGE-6 (168-176) and related peptides have demonstrated immunogenicity, ongoing research aims to enhance immune responses to these antigens. Approaches being investigated include novel adjuvants, delivery systems, and combination with immune checkpoint inhibitors.
Overcoming Immune Evasion
Cancer cells can develop mechanisms to evade immune recognition, including downregulation of antigens or HLA molecules. Future research needs to address these challenges to improve the effectiveness of MAGE-targeted immunotherapies.
Biomarker Development
The development of reliable biomarkers to predict response to MAGE-targeted immunotherapy remains a critical need. Quantitative assessment of MAGE expression levels shows promise as a predictive biomarker, but further validation in prospective clinical trials is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume